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Introduction

Quinoline carboxylic acids represent a versatile class of heterocyclic compounds that have
become a cornerstone in medicinal chemistry and drug development. The quinoline scaffold, a
fusion of a benzene and pyridine ring, offers a unique framework that can be extensively
modified to interact with a diverse array of biological targets. This structural adaptability has led
to the development of numerous therapeutic agents with applications spanning antibacterial,
anticancer, antiviral, and anti-inflammatory therapies.[1][2] The presence and position of the
carboxylic acid group are often crucial for the compound's mechanism of action, frequently
playing a key role in binding to the active site of target enzymes.[3][4]

This technical guide provides a comprehensive overview of the principal therapeutic targets of
quinoline carboxylic acids. It is designed to serve as a resource for researchers and drug
development professionals, offering detailed insights into the mechanisms of action, summaries
of quantitative data, detailed experimental protocols for target evaluation, and visualizations of
key signaling pathways.

Key Therapeutic Targets and Mechanisms of Action
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Quinolone carboxylic acids exert their therapeutic effects by modulating a wide range of
biological targets. The following sections detail the most significant of these targets,
categorized by therapeutic area.

Antibacterial Targets: DNA Gyrase and Topoisomerase
IV

The hallmark of quinolone antibiotics is their potent inhibition of two essential bacterial type Il
topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for
managing DNA topology during replication, transcription, and repair, making them ideal targets
for antibacterial agents.[3][5]

e Mechanism of Action: Quinolones bind to the enzyme-DNA complex, stabilizing the transient
double-stranded DNA breaks created by the enzymes. This stabilization forms a quinolone-
enzyme-DNA ternary complex, which blocks the progression of the replication fork, leading
to a rapid cessation of DNA synthesis and ultimately, bacterial cell death.[3] The carboxylic
acid group at the C-3 position is essential for this inhibitory activity.[3] DNA gyrase is the
primary target in most Gram-negative bacteria, while topoisomerase 1V is the main target in
many Gram-positive bacteria.[6]
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Caption: Mechanism of quinolone antibacterial action.

Anticancer Targets

The quinoline carboxylic acid scaffold has proven to be a fertile ground for the development of
anticancer agents, targeting various hallmarks of cancer.
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DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for
the synthesis of DNA and RNA.[7] Rapidly proliferating cancer cells have a high demand for
pyrimidines, making DHODH an attractive therapeutic target.[7][8]

o Mechanism of Action: Quinoline carboxylic acid derivatives, such as brequinar, act as potent
inhibitors of DHODH.[4] By blocking the conversion of dihydroorotate to orotate, these
compounds deplete the intracellular pool of pyrimidines necessary for nucleic acid synthesis.
This leads to S-phase cell cycle arrest and subsequent inhibition of cancer cell growth.[7][9]
The carboxylic acid moiety is critical for binding to the enzyme's active site.[4][9]
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Caption: Inhibition of DHODH by quinoline carboxylic acids.

o Topoisomerases: Similar to their antibacterial counterparts, some quinoline derivatives can
inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[5][8]

» Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.
Derivatives have been developed to target various kinases involved in cancer progression,
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such as Vascular Endothelial Growth Factor Receptor (VEGFR), tyrosine kinases, and
protein kinase CK2.[8][10][11][12]

Tubulin Polymerization: Certain quinoline-chalcone hybrids have been shown to inhibit
tubulin polymerization, which disrupts microtubule dynamics, induces G2/M cell cycle arrest,
and triggers apoptosis.[12]

NF-kB Pathway: The Nuclear Factor-kappa B (NF-kB) signaling pathway is a key regulator of
inflammation and is often dysregulated in cancer. Quinoline carboxylic acids can inhibit this
pathway, reducing the expression of pro-survival and pro-inflammatory genes.[13]

Antiviral Target: Host-Factor DHODH

A promising antiviral strategy is to target host factors that are essential for viral replication,
which can potentially reduce the development of drug resistance.[14] Quinoline carboxylic
acids have emerged as potent antivirals by targeting the host enzyme DHODH.

Mechanism of Action: Many viruses, particularly RNA viruses, rely on the host cell's de novo
pyrimidine synthesis to supply the necessary nucleotides for their rapid replication.[14][15]
By inhibiting human DHODH, quinoline carboxylic acids deplete the pyrimidine pool available
to the virus, thereby inhibiting viral replication.[14][15][16] This mechanism has shown broad-
spectrum activity against a range of RNA and DNA viruses.[15]

Anti-inflammatory Targets

Quinoline carboxylic acids exhibit significant anti-inflammatory properties by modulating key
inflammatory pathways and enzymes.[13][17][18]

» NF-kB Pathway Inhibition: A primary anti-inflammatory mechanism is the inhibition of the NF-
KB signaling cascade, a central regulator of the inflammatory response.[13]

e Cyclooxygenase (COX) Inhibition: Some derivatives show inhibitory activity against COX
enzymes, which are key in the production of prostaglandins, mediators of pain and
inflammation.[18]

o Other Targets: Other identified anti-inflammatory targets include Phosphodiesterase 4
(PDE4) and Transient Receptor Potential Vanilloid 1 (TRPV1).[18]
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Neuroprotective Targets

Emerging research highlights the potential of quinoline derivatives in treating
neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19][20]

o Mechanism of Action: Multi-target agents have been designed from the quinoline carboxylic
acid scaffold to simultaneously inhibit enzymes like Monoamine Oxidases (MAO-A and MAO-
B) and Cholinesterases (AChE and BChE).[20][21] Inhibition of these enzymes can help
restore neurotransmitter balance and reduce oxidative stress in the brain.[20]

Quantitative Data Summary

The following tables summarize the in vitro activity of various quinoline carboxylic acid
derivatives against their respective therapeutic targets.

Table 1: Antibacterial and Anticancer Activity (Topoisomerase & DHODH)
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Compound . ..
Organism/C  Activity

ClasslExam Target ] ) Value Reference
ell Line Metric

ple
Gram-

Fluoroquin DNA positive & Varies (sub-

olones Gyrase | Gram- MiC pg/mL [6],[22]

(general) Topo IV negative range)
bacteria

Ciprofloxacin DNA Gyrase E. coli IC50 ~1 pg/mL

Brequinar

. DHODH L1210 cells IC50 ~20 nM [4],[11]

Sodium
Human

Analogue 41  DHODH _ IC50 9.71+1.4nM  [9],[23]
(recombinant)
Human

Analogue 43 DHODH ) IC50 26.2+1.8nM [9],[23]
(recombinant)

Quinoline-2- MCF7 o

) ) ) Significant
carboxylic Proliferation (Breast - o [17]
. Inhibition
acid Cancer)

| Quinoline-2-carboxylic acid | Proliferation | HELA (Cervical Cancer) | - | Significant Cytotoxicity

(1711

Table 2: Antiviral and Kinase Inhibition Activity
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Compound . ..
Virus/Cell Activity
ClasslExam Target ] ) Value Reference
Line Metric
ple
Compound DHODH .
. VSV virus EC50 1.9 nM [14]
c44 (Antiviral)
WSN-
Compound DHODH
. Influenza EC50 41 nM [14]
C44 (Antiviral) )
virus
Compound DHODH Human
_ IC50 1.0 nM [14],
C44 (Enzyme) (recombinant)
3-Quinoline )
) Protein Human 0.65-18.2
Carboxylic ) ) IC50 [11]
) Kinase CK2 (recombinant) UM
Acids
Quinolyl-
) VEGFR-2 Human
thienyl ] ] IC50 73.41 nM [12]
Kinase (recombinant)

chalcone (31)

| Quinolyl-thienyl chalcone (31) | Proliferation | HUVEC cells | IC50 | 21.78 nM |[12] |

Table 3: Anti-inflammatory and Neuroprotective Activity
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Compound

Assay Activity
ClasslExam Target ) Value Reference
System Metric
ple
L LPS- .
Quinoline- . Appreciable
. induced
4- Inflammatio Vs.
. RAW264.7 IC50 . [17]
carboxylic n indomethac
. macrophag )
acid in
es
Quinoline-3- LPS-induced Appreciable
carboxylic Inflammation RAW?264.7 IC50 VS. [17]
acid macrophages indomethacin
Quinoline-

] Human 0.59 + 0.04

sulfonamide MAO-A ] IC50 [20]
(recombinant) UM

(as5)

Quinoline-

) Human 0.47 +0.03

sulfonamide MAO-B ) IC50 [20]
(recombinant) uM

(al12)

Quinoline-

) Human 1.10£0.77
sulfonamide AChE ) IC50 [20]
(a6) (recombinant) UM

a

| Quinoline-sulfonamide (al1l) | BChE | Human (recombinant) | IC50 | 0.58 + 0.05 puM [[20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the activity of

quinoline carboxylic acids against their primary targets.

DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the ATP-dependent

supercoiling of relaxed plasmid DNA by DNA gyrase.
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» Principle: DNA gyrase introduces negative supercoils into a relaxed circular plasmid. The
supercoiled and relaxed forms of the plasmid can be separated by agarose gel
electrophoresis. An inhibitor will prevent the formation of the supercoiled form.

e Materials:
o Recombinant E. coli DNA Gyrase
o Relaxed pBR322 plasmid DNA

o 5x Assay Buffer (e.g., 175 mM Tris-HCI pH 7.5, 120 mM KCI, 20 mM MgClz, 10 mM DTT, 9
mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)

o Dilution Buffer (e.g., 50 mM Tris-HCI pH 7.5, 100 mM KCI, 2 mM DTT, 1 mM EDTA, 50%
wi/v glycerol)

o Test compound dissolved in DMSO

o Stop Buffer/Loading Dye (e.g., GSTEB: 5% SDS, 25 mM EDTA, 25% Ficoll, Bromophenol
Blue)

o Chloroform/isoamyl alcohol (24:1)
o Agarose, TAE buffer
e Procedure:

o Onice, prepare a reaction mix containing 5x Assay Buffer, relaxed pBR322 DNA, and
sterile water.

o Aliquot the reaction mix into microcentrifuge tubes.

o Add the test compound at various concentrations (or DMSO as a vehicle control) to the
tubes.

o Add diluted DNA gyrase enzyme to all tubes except the negative control (no enzyme).

o Mix gently and incubate at 37°C for 30-60 minutes.
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o Stop the reaction by adding Stop Buffer and chloroform/isoamyl alcohol, then vortex
briefly.

o Centrifuge to separate the agueous and organic phases.
o Load the aqueous phase onto a 1% agarose gel.
o Perform electrophoresis in 1x TAE buffer.

o Stain the gel with ethidium bromide or a safer alternative and visualize under UV light.

o Data Analysis: The concentration of the compound that inhibits 50% of the supercoiling
activity (IC50) is determined by densitometric analysis of the bands corresponding to relaxed
and supercoiled DNA.

DHODH Inhibition Assay (DCIP-Based)

This is a spectrophotometric assay to determine the in vitro inhibitory activity of compounds on
human DHODH.[11][24]

 Principle: The assay measures the reduction of an artificial electron acceptor, 2,6-
dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate (DHO) by
DHODH. The decrease in absorbance of DCIP at 600-650 nm is monitored over time.[11][24]

» Materials:
o Recombinant human DHODH
o Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 150 mM KCI, 0.05% Triton X-100)[24]
o Dihydroorotate (DHO)
o 2,6-dichloroindophenol (DCIP)
o Coenzyme Q10 (CoQ10)
o Test compound dissolved in DMSO

o 96-well microplate
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o Microplate spectrophotometer

e Procedure:

[e]

Prepare serial dilutions of the test compound in DMSO.

o In a 96-well plate, add the test compound dilutions (or DMSO for controls).

o Add the DHODH enzyme solution to each well.

o Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[11][24]
o Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Bulffer.

o Initiate the reaction by adding the reaction mix to each well.

o Immediately measure the absorbance at 600-650 nm kinetically for 10-20 minutes at 25°C.
[11][24]

o Data Analysis: The rate of reaction (decrease in absorbance per minute) is calculated. The
percent inhibition is determined relative to the DMSO control, and the IC50 value is
calculated by fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay (Luminescence-Based)

This biochemical assay quantifies the ability of a compound to inhibit the kinase activity of
VEGFR-2.[1][3][17]

e Principle: The assay measures the amount of ATP consumed during the phosphorylation of a
substrate by the VEGFR-2 kinase. The remaining ATP is converted into a luminescent signal
by a luciferase/luciferin reaction. The signal is inversely proportional to the kinase activity.[17]

o Materials:
o Recombinant human VEGFR-2 kinase domain
o Kinase Buffer (e.g., Tris-HCI, MgClz, MnClz, DTT)

o VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)
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o ATP

o

Test compound dissolved in DMSO

[¢]

White 96- or 384-well plates

o

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

[e]

Plate reader capable of luminescence detection

e Procedure:

[e]

Prepare serial dilutions of the test compound.

o Add the kinase buffer, VEGFR-2 enzyme, and test compound to the wells of the
microplate.

o Initiate the kinase reaction by adding a mixture of the substrate and ATP.[1]

o Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).[1]
[17]

o Stop the reaction by adding the first reagent from the detection kit (e.g., ADP-Glo™
Reagent), which also depletes the remaining ATP. Incubate as per the manufacturer's
protocol.

o Add the second reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and
generate a luminescent signal.

o Measure the luminescence using a plate reader.

o Data Analysis: Calculate the percent inhibition for each compound concentration relative to a
no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

NF-kB Reporter Gene Assay

This cell-based assay measures the inhibition of the NF-kB signaling pathway.[12][25][26]
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NF-kB Reporter Assay Workflow
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l
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l
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l
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Calculate % Inhibition
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Click to download full resolution via product page

Caption: Workflow for an NF-kB luciferase reporter assay.
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 Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a
promoter with NF-kB response elements. When NF-kB is activated by a stimulant (e.g., TNF-
a or PMA), it translocates to the nucleus and drives the expression of luciferase. An inhibitor
will prevent this, leading to a reduced luminescent signal.[26][27]

e Materials:
o NF-kB reporter cell line (e.g., HeLa or HEK293 stably transfected)
o Cell culture medium and supplements
o NF-kB stimulant (e.g., TNF-a, PMA)
o Test compound dissolved in DMSO
o Sterile 96-well cell culture plates (white, opaque for luminescence)
o Luciferase assay system (lysis buffer, luciferase substrate)
o Luminometer
e Procedure:

o Seed the NF-kB reporter cells into a 96-well plate and incubate for 4-24 hours to allow
attachment.[12][26]

o Prepare dilutions of the test compound in culture medium.

o Pre-treat the cells with the test compound dilutions or vehicle control for 1-2 hours.
o Add the NF-kB stimulant (e.g., TNF-a) to all wells except the unstimulated control.

o Incubate the plate for an additional 18-24 hours at 37°C in a COz incubator.[12][25]

o Remove the culture medium and lyse the cells according to the luciferase assay kit
protocol.

o Transfer the cell lysate to an opaque 96-well plate.
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o Add the luciferase assay reagent (containing luciferin) to each well.

o Immediately measure the luminescence using a luminometer.

» Data Analysis: The inhibitory effect is calculated as the percentage reduction in luciferase
activity in stimulated cells treated with the compound compared to stimulated cells treated
with vehicle only. The IC50 is determined from the dose-response curve. A parallel
cytotoxicity assay (e.g., MTT) should be performed to ensure the observed inhibition is not
due to cell death.[13]

Conclusion

The quinoline carboxylic acid scaffold is a remarkably privileged structure in medicinal
chemistry, giving rise to compounds that address a wide spectrum of therapeutic needs. From
the life-saving efficacy of fluoroquinolone antibiotics targeting bacterial topoisomerases to the
innovative strategies in cancer and virology centered on DHODH inhibition, these molecules
continue to be of profound interest. The ongoing exploration of this chemical space reveals
novel activities against targets in inflammation and neurodegeneration, promising new avenues
for drug development. The data and protocols presented in this guide underscore the diverse
mechanisms of action and provide a foundational framework for researchers aiming to
discover, evaluate, and optimize the next generation of quinoline carboxylic acid-based
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]
e 2. protocols.io [protocols.io]
e 3. benchchem.com [benchchem.com]

e 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of
antimicrobial substances - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Evaluating_the_Cytotoxicity_of_Quinoline_1_8_dione_Derivatives_using_MTT_Assay.pdf
https://www.benchchem.com/product/b064972?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/In_Vitro_Characterization_of_VEGFR_2_Inhibitors_A_Technical_Guide.pdf
https://www.protocols.io/view/minimum-inhibitory-concentration-mic-and-minimum-b-cvpyw5pw.pdf
https://www.benchchem.com/pdf/Application_Notes_Vegfr_2_IN_45_In_Vitro_Kinase_Assay_Protocol.pdf
https://pubmed.ncbi.nlm.nih.gov/18274517/
https://pubmed.ncbi.nlm.nih.gov/18274517/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase |V Activities | Springer
Nature Experiments [experiments.springernature.com]

6. benchchem.com [benchchem.com]

7. benchchem.com [benchchem.com]

8. microbe-investigations.com [microbe-investigations.com]

9. Broth Dilution Method for MIC Determination ¢ Microbe Online [microbeonline.com]

10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of
Quinoline Glycoconjugates - PMC [pmc.ncbi.nim.nih.gov]

11. benchchem.com [benchchem.com]
12. cdn.caymanchem.com [cdn.caymanchem.com]
13. benchchem.com [benchchem.com]

14. Methods to assay inhibitors of DNA gyrase and topoisomerase |V activities - PubMed
[pubmed.ncbi.nim.nih.gov]

15. benchchem.com [benchchem.com]

16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass
spectrometry - PMC [pmc.ncbi.nim.nih.gov]

17. benchchem.com [benchchem.com]

18. VEGFRZ2 inhibition assay [bio-protocol.org]

19. interchim.fr [interchim.fr]

20. pubs.acs.org [pubs.acs.org]

21. benchchem.com [benchchem.com]

22. profoldin.com [profoldin.com]

23. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

24. ldentification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth
by proteomic profiling - PMC [pmc.ncbi.nim.nih.gov]

25. indigobiosciences.com [indigobiosciences.com]

26. NF-kB-dependent Luciferase Activation and Quantification of Gene Expression in
Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

27. indigobiosciences.com [indigobiosciences.com]

To cite this document: BenchChem. [Potential therapeutic targets of quinoline carboxylic
acids]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://experiments.springernature.com/articles/10.1007/978-1-59745-246-5_2
https://experiments.springernature.com/articles/10.1007/978-1-59745-246-5_2
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Evaluating_the_Cytotoxicity_of_Quinoline_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_DHODH_Inhibitor_Treatment_in_In_Vivo_Animal_Models.pdf
https://microbe-investigations.com/minimum-inhibitory-concentration-test-mic/
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8838273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8838273/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_DHODH_IN_11_Efficacy.pdf
https://cdn.caymanchem.com/cdn/insert/15953.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Evaluating_the_Cytotoxicity_of_Quinoline_1_8_dione_Derivatives_using_MTT_Assay.pdf
https://pubmed.ncbi.nlm.nih.gov/18437302/
https://pubmed.ncbi.nlm.nih.gov/18437302/
https://www.benchchem.com/pdf/Application_Note_Protocol_Determination_of_Minimum_Inhibitory_Concentration_MIC_for_Antibiotic_PF_1052.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2946453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2946453/
https://www.benchchem.com/pdf/The_Inhibition_of_VEGFR_2_A_Technical_Guide_to_its_Effect_on_Endothelial_Cell_Proliferation.pdf
https://bio-protocol.org/exchange/minidetail?id=2547289&type=30
https://www.interchim.fr/ft/V/VY0780.pdf
https://pubs.acs.org/doi/10.1021/acschembio.1c00625
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Cytotoxicity_Assays_of_Quinoline_Compounds.pdf
https://www.profoldin.com/f/P048-_E._coli_DNA_Topoisomerase_II_(Gyrase)_Assay.pdf
https://bio-protocol.org/exchange/minidetail?id=7959777&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC10513951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10513951/
https://indigobiosciences.com/wp-content/uploads/2020/09/TM09001-32-NF-kB-3x32-v7.3b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7297293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7297293/
https://indigobiosciences.com/wp-content/uploads/2022/07/TM09001-NF-kB-96-v7.4ib.pdf
https://www.benchchem.com/product/b064972#potential-therapeutic-targets-of-quinoline-carboxylic-acids
https://www.benchchem.com/product/b064972#potential-therapeutic-targets-of-quinoline-carboxylic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b064972#potential-therapeutic-targets-of-quinoline-
carboxylic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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